1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Description
1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle, preventing the proliferation of cancer cells . The compound’s interaction with CDK2 is likely due to its structural features, including the presence of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This halts DNA replication, preventing the cell from dividing and proliferating . The downstream effect of this is the potential reduction in tumor growth .
Result of Action
The result of the compound’s action is significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound was found to be more efficient under microwave conditions . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
Biological Activity
1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H25N5O4, with a molecular weight of 435.5 g/mol. The structure includes a triazolo-pyrimidine core that is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C23H25N5O4 |
Molecular Weight | 435.5 g/mol |
CAS Number | 538320-69-3 |
Antitumor Activity
Research indicates that compounds with a similar triazolo-pyrimidine structure exhibit significant antitumor properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The mechanism typically involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Antiviral Activity
Some studies have demonstrated antiviral properties in related compounds. For example, triazole derivatives were evaluated for their ability to inhibit viral replication in vitro. These compounds often act by targeting specific viral enzymes or pathways critical for viral life cycles .
Enzyme Inhibition
The compound's structural features suggest potential inhibitory effects on various enzymes involved in cancer progression and viral replication. For instance, related triazole derivatives have been shown to inhibit kinases such as c-Met and VEGFR-2, which are crucial in tumor angiogenesis and growth .
Case Studies
Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor effects of triazolo derivatives on MCF-7 cells, several analogs were synthesized and tested. The most promising compound exhibited an IC50 value of approximately 1.05 µM against MCF-7 cells. The study concluded that structural modifications can significantly enhance biological activity .
Case Study 2: Antiviral Screening
A series of triazole-containing compounds were screened for antiviral activity against influenza and HIV viruses. The results indicated that specific substitutions on the phenyl moiety could enhance antiviral efficacy. One derivative showed an IC50 value of 17.7 µM against HIV-1 RNase H activity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.
- Enzyme Targeting : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Cell Cycle Arrest : Induction of apoptosis through cell cycle arrest has been observed in several studies involving triazole derivatives.
Properties
IUPAC Name |
1-[7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-9-14(10(2)21)15(20-16(19-9)17-8-18-20)11-5-6-12(22-3)13(7-11)23-4/h5-8,15H,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJYNNMGVQTTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.